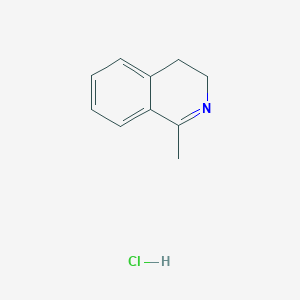

1-methyl-3,4-dihydroisoquinoline Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

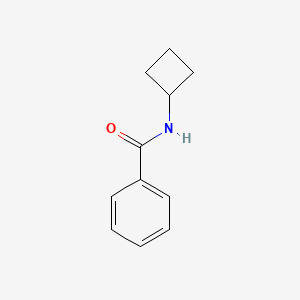

The compound of interest, 1-methyl-3,4-dihydroisoquinoline hydrochloride, is a derivative of the isoquinoline family, which is a structural isomer of quinoline. Isoquinoline derivatives have been extensively studied due to their diverse pharmacological activities and their presence in numerous natural products and pharmaceuticals. The 1-methyl group and the dihydroisoquinoline core suggest potential interactions with biological systems, as modifications on the tetrahydroisoquinoline scaffold have been shown to influence pharmacological properties .

Synthesis Analysis

The synthesis of 1-methyl-3,4-dihydroisoquinoline derivatives can be approached through various synthetic routes. One such method involves the Bischler-Napieralski reaction followed by reduction, as indicated in the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride . Although not directly synthesizing the compound , this method provides insight into the synthetic strategies that could be applied. Additionally, the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane as a catalyst system for the synthesis of related compounds suggests potential catalytic systems that could be optimized for the synthesis of 1-methyl-3,4-dihydroisoquinoline hydrochloride .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial in determining their biological activity. X-ray crystallography studies have been conducted on similar compounds to determine their conformation and stereochemistry, which are essential for understanding their interactions with biological targets . The presence of substituents on the tetrahydroisoquinoline nucleus, as well as the stereochemistry at the C-1 position, can significantly affect the pharmacological profile of these compounds .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, the presence of hydroxy, methoxy, and ethoxy groups on the tetrahydroisoquinoline derivatives can influence their toxicity and pharmacological effects . The introduction of a 1-methyl group has been shown to enhance the potency of certain compounds as dopamine D-1 antagonists . Moreover, the dehydrochlorination of chloroalkyl-dihydroisoquinolines provides a route to functionalized isoquinolines, which can be further elaborated for diverse applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-3,4-dihydroisoquinoline hydrochloride would be influenced by its molecular structure. The presence of a hydrochloride salt form suggests increased water solubility, which is beneficial for biological studies. The introduction of various substituents can alter properties such as melting point, solubility, and stability, which are important for the compound's application as a pharmacological agent .

Applications De Recherche Scientifique

Pharmacological Properties

1-Methyl-3,4-dihydroisoquinoline derivatives exhibit varied pharmacological properties. A study by Hjort et al. (1942) found that hydroxy groups at positions 6 and 7 can decrease toxicity, and the 1-methyl substituent influences blood pressure responses minimally. These compounds consistently stimulated respiration and exhibited tremors and strychnine-like convulsions in some cases. Additionally, the dihydroisoquinoline compounds were found to potentiate epinephrine and influence isolated intestine and uteri responses (Hjort, Debeer, Buck, & Randall, 1942).

Antimicrobial and Antifungal Activities

Research on the antimicrobial and antifungal activities of 1-methyl-3,4-dihydroisoquinoline hydrochloride derivatives has been conducted. Surikova et al. (2014) noted that hydrochlorides of 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles showed weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova, Mikhailovskii, & Odegova, 2014).

Antiviral Applications

Studies have also explored the antiviral properties of isoquinoline derivatives. Reed et al. (1970) reported the antiviral activity of several isoquinoline compounds against human respiratory diseases, focusing on influenza viruses, parainfluenza viruses, and rhinoviruses. These studies provide insights into the potential use of these compounds in treating respiratory infections (Reed, Beare, Bynoe, & Tyrrell, 1970).

Propriétés

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUZPOADJHTSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC=CC=C12.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3,4-dihydroisoquinoline Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)

![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)